molecular formula C9H11N3O B1405118 (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine CAS No. 1365938-03-9

(3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine

Cat. No.: B1405118
CAS No.: 1365938-03-9
M. Wt: 177.2 g/mol
InChI Key: FTWARMYYRVTKOJ-UHFFFAOYSA-N
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Description

The compound (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine is a heterocyclic organic molecule that features both furan and pyrazole rings

Biochemical Analysis

Biochemical Properties

(3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially altering their function and downstream effects.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, this compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can modulate the activity of transcription factors, which in turn affects the expression of genes involved in various cellular processes. Additionally, this compound has been shown to impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites through these pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors . These interactions can lead to changes in the conformation and activity of the target biomolecule. For instance, binding to an enzyme’s active site can inhibit its activity, while binding to a receptor can activate or inhibit downstream signaling pathways. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature or light exposure . Long-term studies have indicated that prolonged exposure to this compound can lead to changes in cellular function, such as alterations in cell growth and metabolism. These effects are often dose-dependent and can vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal effects, while higher doses can lead to significant biological activity . For example, high doses of this compound have been associated with toxic effects, such as liver damage and alterations in metabolic function. Threshold effects have also been observed, where a certain dose is required to elicit a measurable biological response. These studies highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . These interactions can lead to the formation of various metabolites, which may have their own biological activities. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes in metabolic pathways, thereby affecting the levels of metabolites and the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its movement across cell membranes and its accumulation in specific cellular compartments. For instance, this compound may be transported into cells via specific transporters and then bind to intracellular proteins, which can influence its localization and activity. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is an important factor in its biological activity. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria . The localization is often determined by targeting signals or post-translational modifications that direct the compound to specific organelles. For example, localization to the nucleus may allow this compound to interact with transcription factors and influence gene expression, while localization to the mitochondria may impact cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

(3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include furan-2,5-dione derivatives, dihydrofuran derivatives, and various substituted pyrazole derivatives.

Scientific Research Applications

(3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine lies in its combination of furan and pyrazole rings, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile chemical modifications and potential interactions with a wide range of biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

[5-(furan-2-yl)-2-methylpyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12-7(6-10)5-8(11-12)9-3-2-4-13-9/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWARMYYRVTKOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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